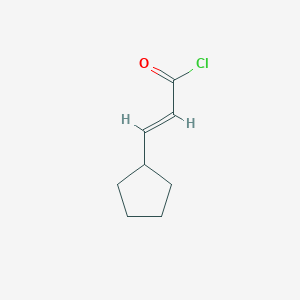

3-cyclopentylacryloyl chloride

Description

3-Cyclopentylacryloyl chloride is a specialized acyl chloride derivative characterized by a cyclopentyl group attached to an acryloyl chloride backbone (CH₂=CH-C(O)Cl). This compound is primarily utilized in organic synthesis as a reactive intermediate for introducing cyclopentyl-containing acrylate moieties into target molecules. Its structure combines the electrophilic reactivity of the acyl chloride group with the steric and electronic effects of the cyclopentyl substituent, making it valuable in pharmaceuticals, agrochemicals, and polymer chemistry.

Properties

IUPAC Name |

(E)-3-cyclopentylprop-2-enoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClO/c9-8(10)6-5-7-3-1-2-4-7/h5-7H,1-4H2/b6-5+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUSFLWRQSGVDDY-AATRIKPKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C=CC(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(C1)/C=C/C(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopentylacryloyl chloride typically involves the reaction of cyclopentylacrylic acid with thionyl chloride (SOCl₂). The reaction proceeds as follows:

Cyclopentylacrylic acid+SOCl2→(2E)-3-cyclopentylacryloyl chloride+SO2+HCl

This reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the acyl chloride .

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of phosphorus trichloride (PCl₃) or phosphorus pentachloride (PCl₅) as chlorinating agents. These methods are preferred due to their efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

3-cyclopentylacryloyl chloride undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

Hydrolysis: In the presence of water, this compound hydrolyzes to form cyclopentylacrylic acid and hydrochloric acid.

Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions

Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in anhydrous conditions to prevent hydrolysis.

Hydrolysis: This reaction occurs readily in the presence of water or aqueous bases.

Reduction: Reduction reactions are performed under anhydrous conditions using strong reducing agents

Major Products Formed

Amides: Formed by reaction with amines.

Esters: Formed by reaction with alcohols.

Alcohols: Formed by reduction of the acyl chloride group.

Scientific Research Applications

3-cyclopentylacryloyl chloride has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Employed in the modification of biomolecules for studying biological processes.

Medicine: Potential use in the development of new drugs and therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 3-cyclopentylacryloyl chloride involves its reactivity towards nucleophiles. The acyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. This reactivity is exploited in synthetic chemistry to create a wide range of compounds .

Comparison with Similar Compounds

Key Observations :

- Molecular Weight: this compound and 3-cyclopropyl-3-methylbutanoyl chloride share identical molecular formulas and weights, differing only in ring size (cyclopentyl vs. cyclopropyl).

- Boiling Point : The cyclopentyl derivative’s boiling point is significantly higher than acetyl chloride’s due to increased molecular weight and reduced volatility from the bulky substituent.

- Solubility : All acyl chlorides are sparingly soluble in water but miscible with polar aprotic solvents.

Research Findings and Industrial Relevance

- Pharmaceutical Applications : Cyclopentyl-substituted acrylates are explored in kinase inhibitors and anti-inflammatory agents, where the ring’s conformation enhances target binding .

- Polymer Chemistry : Bulky acyl chlorides like this compound may yield polymers with tailored thermal stability and rigidity compared to linear analogs.

- Synthetic Challenges : Steric hindrance from the cyclopentyl group necessitates optimized reaction conditions (e.g., elevated temperatures or catalysts) to achieve acceptable yields .

Biological Activity

3-Cyclopentylacryloyl chloride is a chemical compound with the molecular formula and a CAS number of 208922-42-3. It is recognized for its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, detailing its mechanisms of action, therapeutic applications, and relevant case studies.

Structure and Classification

This compound is classified as an acyl chloride, which can undergo various chemical reactions due to its reactive carbonyl group. Its structure includes a cyclopentyl group attached to an acrylate moiety, making it a valuable intermediate in organic synthesis.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 172.63 g/mol |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Soluble in organic solvents |

The biological activity of this compound primarily involves its role as an electrophile in chemical reactions, particularly in the formation of covalent bonds with nucleophiles. This property allows it to interact with various biological molecules, potentially leading to modulation of enzymatic activities and cellular pathways.

-

Inhibition of Enzymatic Activity :

- The compound can act as an inhibitor for certain enzymes by forming stable adducts, thereby altering their function.

- For example, studies have shown that acyl chlorides can inhibit serine proteases, which are crucial in various physiological processes.

-

Modulation of Signaling Pathways :

- There is evidence suggesting that compounds similar to this compound can affect signaling pathways mediated by kinases, particularly Janus kinases (JAKs). This modulation can influence immune responses and inflammatory processes.

Therapeutic Applications

Research indicates that this compound may have potential applications in treating diseases associated with dysregulated immune responses and inflammation. The following therapeutic areas are notable:

- Cancer Treatment : Compounds that modulate JAK activity are being explored for their ability to treat various cancers by inhibiting tumor growth and enhancing immune response against tumors.

- Autoimmune Diseases : The potential to regulate inflammatory pathways suggests applications in autoimmune conditions where JAK signaling is often hyperactive.

Study on JAK Inhibition

A study published in the Journal of Medicinal Chemistry investigated the effects of various acyl chlorides on JAK-mediated signaling pathways. The findings indicated that certain derivatives exhibited significant inhibitory effects on JAK activity, leading to reduced cytokine signaling and inflammation in vitro.

Table of Related Compounds

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-cyclopentylacryloyl chloride, and how can reaction efficiency be optimized?

- Methodological Answer : The compound is typically synthesized via Friedel-Crafts acylation, where cyclopentane derivatives react with acryloyl chloride under Lewis acid catalysis (e.g., AlCl₃). Optimization involves controlling reaction temperature (0–5°C to minimize side reactions), solvent selection (anhydrous dichloromethane or THF), and stoichiometric ratios of reactants. Post-reaction purification via fractional distillation or column chromatography is critical to isolate the product . Monitor reaction progress using TLC or GC-MS to ensure completion.

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR (¹H/¹³C): Confirm cyclopentyl and acryloyl moieties via characteristic shifts (e.g., cyclopentyl protons at δ 1.5–2.5 ppm, acryloyl carbonyl at ~δ 170 ppm).

- IR Spectroscopy : Validate the acyl chloride group (C=O stretch at ~1800 cm⁻¹).

- HPLC/GC-MS : Assess purity (>98%) and detect trace impurities. Always compare data with literature or computational predictions .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and a lab coat. Use a fume hood to avoid inhalation or skin contact.

- Spill Management : Absorb spills with inert materials (e.g., sand, diatomaceous earth) and dispose as hazardous waste .

- Emergency Procedures : For eye exposure, rinse with water for ≥15 minutes; for inhalation, move to fresh air and seek medical attention .

Advanced Research Questions

Q. How does steric hindrance from the cyclopentyl group influence the reactivity of this compound in nucleophilic acyl substitution reactions?

- Methodological Answer : The cyclopentyl group introduces steric constraints, slowing reaction kinetics with bulky nucleophiles (e.g., amines). To study this, perform kinetic experiments under varying temperatures and nucleophile concentrations. Use DFT calculations to model transition states and quantify steric effects via %VBur (Buried Volume analysis) . Compare results with less hindered analogs (e.g., acryloyl chloride) to isolate steric contributions.

Q. What analytical strategies resolve discrepancies in reported reaction yields involving this compound?

- Methodological Answer :

- Control Experiments : Replicate conditions from conflicting studies while monitoring variables (e.g., moisture levels, catalyst purity).

- In-Situ Monitoring : Use real-time FTIR or Raman spectroscopy to detect intermediates or side products.

- Statistical Validation : Apply ANOVA or t-tests to assess reproducibility across multiple trials .

Q. How can computational modeling predict the stability of this compound under varying storage conditions?

- Methodological Answer : Perform molecular dynamics simulations to study degradation pathways (e.g., hydrolysis, dimerization). Parameters include:

- Solvent Effects : Simulate water intrusion in hydrophobic solvents.

- Temperature Dependence : Calculate activation energies for decomposition using Arrhenius plots. Validate predictions with accelerated stability studies (40°C/75% RH for 6 months) .

Q. What advanced techniques quantify trace impurities in this compound batches?

- Methodological Answer :

- LC-HRMS : Detect impurities at ppm levels with high mass accuracy.

- Headspace GC-MS : Identify volatile degradation products.

- ICP-MS : Screen for metal catalysts (e.g., Al, Fe) from synthesis. Calibrate instruments with spiked standards and validate via recovery experiments .

Q. How do solvent polarity and Lewis acidity affect the regioselectivity of this compound in Friedel-Crafts reactions?

- Methodological Answer : Design a solvent matrix (e.g., dichloromethane, nitrobenzene) and Lewis acid screen (e.g., AlCl₃, FeCl₃). Analyze regioselectivity via NMR or X-ray crystallography. Correlate results with Kamlet-Taft solvent parameters and HSAB theory to rationalize trends .

Data Analysis and Reporting Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.